molecular formula C22H25FN6O2 B2637516 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1020454-92-5

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2637516
CAS No.: 1020454-92-5
M. Wt: 424.48
InChI Key: NYNDOJYKVXJETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25FN6O2 and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

Research on tricyclic xanthine derivatives, which are structurally related to the queried compound, has highlighted their potential as multitarget drugs for neurodegenerative diseases. A study by Brunschweiger et al. (2014) explored a library of derivatives for their adenosine receptor antagonism and monoamine oxidase inhibition. This dual-target approach could offer advantages over single-target therapeutics in the treatment of neurodegenerative diseases, suggesting that similar compounds might also exhibit multifaceted therapeutic potential (Brunschweiger et al., 2014).

Synthesis and Activity of Purine Derivatives

The synthesis and evaluation of purine derivatives have been a focus in the search for new therapeutics. A study on the synthesis and biological activity of tricyclic triazino and triazolo[4,3-e]purine derivatives by Ashour et al. (2012) investigated these compounds for their anticancer, anti-HIV, and antimicrobial activities. This research underscores the versatility of purine derivatives in drug discovery, hinting at the broad applicability of related compounds in medicinal chemistry (Ashour et al., 2012).

Anticonvulsant Activity

The investigation into anticonvulsant activities of purine analogues, as conducted by Kelley et al. (1995), reveals the potential of purine derivatives in treating seizure disorders. This study synthesized and tested imidazo and pyrazolo triazines, showing potent anticonvulsant activity for certain compounds. Such findings indicate the promise of purine-based compounds, including those structurally similar to the queried molecule, in developing new anticonvulsant drugs (Kelley et al., 1995).

Chemical Synthesis and Reactions

Research on the reactions of various azoles and purine derivatives, like the work of Khaliullin et al. (2014), contributes to our understanding of synthetic pathways and the potential for developing new compounds with specific properties or activities. These studies not only advance the field of organic chemistry but also open new avenues for the application of these compounds in therapeutic and other scientific contexts (Khaliullin et al., 2014).

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O2/c1-13(2)11-28-20(30)18-19(26(5)22(28)31)24-21(29-15(4)10-14(3)25-29)27(18)12-16-8-6-7-9-17(16)23/h6-10,13H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNDOJYKVXJETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.